molecular formula C22H25F3N4O2S2 B1193834 4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide

4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide

Katalognummer B1193834
Molekulargewicht: 498.5832
InChI-Schlüssel: VOJFVKGTRNXOTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

XPC-6444 is a highly potent inhibitors of NaV1.6 with high selectivity over NaV1.1 and NaV1.5. XPC-6444 provided excellent anticonvulsant activity and reduced seizure activity in a dose-dependent manner in an induced seizure model, which utilized SCN8A GOF mice carrying the N1768D mutation identified in a human EIEE13 patient.

Wissenschaftliche Forschungsanwendungen

1. Photodynamic Therapy for Cancer Treatment

  • The compound's derivatives, such as zinc phthalocyanine substituted with benzenesulfonamide derivative groups, have demonstrated potential in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

2. Development of High-Affinity Inhibitors for Enzymes

  • Derivatives of this compound have been used in the synthesis and biochemical evaluation of inhibitors for specific enzymes like kynurenine 3-hydroxylase. These inhibitors play a significant role in understanding and potentially treating conditions related to the kynurenine pathway, like neuronal injuries (Röver et al., 1997).

3. Anticancer Compound Synthesis and Evaluation

  • Novel derivatives have been synthesized and evaluated for anticancer activities against various human cancer cell lines. For instance, specific compounds displayed marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, demonstrating their potential in cancer therapy (Karakuş et al., 2018).

4. DNA Binding and Antiproliferative Activity

  • Mixed-ligand copper(II)-sulfonamide complexes with derivatives of this compound have shown significant DNA binding, DNA cleavage, genotoxicity, and anticancer activity. Such studies contribute to the development of new therapeutic agents for cancer (González-Álvarez et al., 2013).

5. Antimicrobial Activity and Molecular Docking Studies

  • Research has focused on synthesizing new derivatives with significant antimicrobial activities. These compounds have been evaluated for their antibacterial and antifungal effects against various microorganisms. Molecular modeling studies have aided in understanding their mechanism of action (Ghorab et al., 2017).

6. Impurity Synthesis in Pharmaceutical Drugs

  • The compound's derivatives have been studied in the context of impurity synthesis in pharmaceutical drugs like Sulfamethizole. Understanding such impurities is crucial for ensuring drug safety and efficacy (Talagadadeevi et al., 2012).

Eigenschaften

Produktname

4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide

Molekularformel

C22H25F3N4O2S2

Molekulargewicht

498.5832

IUPAC-Name

4-((2-((tert-Butyl(methyl)amino)methyl)-6-fluorobenzyl)amino)-2,6-difluoro-N-(thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C22H25F3N4O2S2/c1-22(2,3)29(4)11-14-6-5-7-17(23)16(14)10-26-15-8-18(24)21(19(25)9-15)33(30,31)28-20-12-32-13-27-20/h5-9,12-13,26,28H,10-11H2,1-4H3

InChI-Schlüssel

VOJFVKGTRNXOTJ-UHFFFAOYSA-N

SMILES

O=S(C1=C(F)C=C(NCC2=C(F)C=CC=C2CN(C(C)(C)C)C)C=C1F)(NC3=CSC=N3)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

XPC-6444;  XPC 6444;  XPC6444; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.